Carbon-13C dioxide

描述

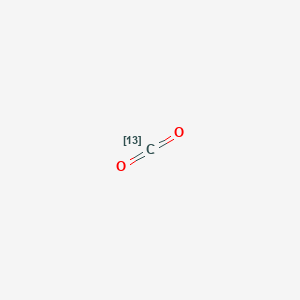

Structure

3D Structure

属性

InChI |

InChI=1S/CO2/c2-1-3/i1+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURLTUGMZLYLDI-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435908 | |

| Record name | Carbon-13C dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

45.002 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111-72-4 | |

| Record name | Carbon-13C dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Principles of Stable Isotope Tracing with Carbon 13c Dioxide

The core principle behind using ¹³CO₂ as a tracer lies in its atomic mass. While the most abundant carbon isotope is carbon-12 (¹²C), ¹³C possesses an additional neutron, making it heavier. This mass difference, though slight, is detectable by specialized analytical instruments such as mass spectrometers and nuclear magnetic resonance (NMR) spectrometers. nih.gov

In a typical tracer experiment, a system—be it a plant, a soil sample, or a laboratory culture—is exposed to an environment enriched with ¹³CO₂. The organisms or chemical processes within that system then incorporate the heavier ¹³C atoms into their structures and metabolic products. By analyzing the resulting distribution and concentration of ¹³C in various molecules, scientists can map the flow of carbon through metabolic pathways, food webs, and biogeochemical cycles. nih.govresearchgate.net This technique, known as isotopic labeling, provides a dynamic view of processes in action, a significant leap from the static snapshots offered by traditional analytical methods. nih.gov

The choice of ¹³CO₂ as a tracer is particularly advantageous because carbon is a fundamental component of virtually all organic molecules. researchgate.net This ubiquity allows for the broad application of ¹³CO₂ in tracking a multitude of processes. Furthermore, as a stable isotope, ¹³CO₂ is non-radioactive, making it safe to handle and use in a wide range of experimental settings without the need for specialized radiological precautions.

Significance of Carbon 13c Dioxide in Unraveling Complex Biological and Environmental Processes

The application of ¹³CO₂ as a tracer has revolutionized our understanding of numerous complex systems. In biology, particularly in plant science and metabolic research, ¹³CO₂ has been instrumental. For instance, by exposing plants to a ¹³CO₂ atmosphere, researchers can follow the journey of carbon from photosynthesis to the synthesis of essential compounds like carbohydrates, amino acids, and lipids. nih.govresearchgate.net This has provided critical insights into plant metabolism, including the intricacies of the Calvin cycle and glycolysis. nih.gov Such studies are not limited to plants; metabolic flux analysis using ¹³C-labeled substrates is a cornerstone of modern biomedical research, helping to elucidate cellular metabolism in various organisms and disease states. nih.govfda.gov

In environmental science, ¹³CO₂ is a powerful tool for studying the global carbon cycle. copernicus.orgnoaa.gov Scientists use the isotopic composition of atmospheric CO₂, denoted as δ¹³C, to differentiate between carbon sources and sinks. copernicus.orgnoaa.gov For example, because plants preferentially take up the lighter ¹²C during photosynthesis, the atmosphere is left slightly enriched in ¹³C. copernicus.orgnoaa.gov Conversely, the burning of fossil fuels, which are derived from ancient plant matter, releases CO₂ depleted in ¹³C. By monitoring these isotopic signatures, researchers can partition the net global CO₂ uptake between terrestrial and oceanic systems, providing crucial data for climate models. copernicus.orgescholarship.org

Furthermore, ¹³CO₂ is employed in soil science to investigate the dynamics of soil organic matter (SOM). By introducing ¹³C-labeled plant material into the soil, scientists can track its decomposition and the subsequent incorporation of its carbon into different soil fractions. nih.govagriculturejournals.cz This helps in understanding carbon sequestration in soils, a vital process for mitigating climate change. researchgate.net

Table 1: Applications of Carbon-13C Dioxide in Scientific Research

| Field of Study | Specific Application | Key Findings Enabled by ¹³CO₂ |

|---|---|---|

| Plant Biology | Tracing photosynthetic pathways | Elucidation of carbon partitioning in the Calvin cycle and glycolysis. nih.gov |

| Metabolic Research | Metabolic flux analysis (MFA) | Quantification of intracellular metabolic fluxes in various organisms. nih.gov |

| Environmental Science | Global carbon cycle studies | Partitioning of CO₂ uptake between terrestrial and oceanic sinks. copernicus.orgescholarship.org |

| Soil Science | Soil organic matter (SOM) dynamics | Tracking the decomposition and stabilization of organic carbon in soil. researchgate.netnih.gov |

| Atmospheric Science | Source apportionment of CO₂ | Differentiating between biogenic and anthropogenic CO₂ sources. mdpi.com |

Historical Context and Evolution of Carbon 13c Dioxide Tracer Methodologies

Principles of Carbon-13C Labeling

This compound serves as a powerful tracer in scientific research to track the intricate pathways of carbon through biological and environmental systems. By introducing carbon dioxide enriched with the stable isotope ¹³C, researchers can follow its assimilation and transformation within organisms and ecosystems. This approach provides invaluable insights into metabolic fluxes, carbon cycling, and the functional activity of microbial communities. Various labeling strategies have been developed, each offering unique advantages for specific research questions.

Pulse-Chase Labeling Techniques

Pulse-chase labeling is a dynamic method used to trace the fate of newly assimilated carbon. This technique involves exposing an organism, typically a plant, to a short, concentrated burst or "pulse" of highly enriched ¹³CO₂ (often 99 atom % ¹³C) for a brief period, usually a few hours. copernicus.org Following this pulse, the organism is returned to an environment with normal, unlabeled carbon dioxide (containing the natural abundance of ~1.1% ¹³C), initiating the "chase" phase. nih.gov

During the chase period, which can last for days, the cohort of ¹³C-labeled compounds synthesized during the pulse is tracked as it moves through various metabolic pools and is allocated to different parts of the organism or transferred into the surrounding environment. copernicus.orgnih.gov This methodology is particularly effective for determining the speed of carbon transfer between different compartments, such as from leaves to roots, and for tracing the flow of recently fixed photosynthates. copernicus.orghelsinki.fi For example, researchers have used ¹³CO₂ pulse-chase experiments to follow the movement of carbon from plants into the soil, identifying the microorganisms that consume these freshly released plant-derived compounds. nih.gov

The technique allows for the study of carbon dynamics under physiological conditions and can even be applied in field settings using transportable facilities. nih.gov By analyzing the ¹³C enrichment in various molecules and tissues over time, scientists can decode the carbon topology of complex biosynthetic pathways. nih.gov

Below is a table summarizing findings from a study that utilized a pulse-labeling technique to enrich Douglas-fir seedlings for decomposition studies.

| Plant Component | Atom % ¹³C |

| Needles | 1.57% |

| Stems | 1.45% |

| Roots | 1.36% |

| Control Litter | <1.084% |

| This table shows the distribution of ¹³C in different parts of Douglas-fir seedlings after nine weekly exposures to ¹³CO₂. The data demonstrates successful enrichment of plant tissues compared to control levels, making them suitable for tracking decomposition. semanticscholar.org |

Continuous Labeling Methodologies

In contrast to the short, high-enrichment burst of pulse-chase experiments, continuous labeling methodologies involve exposing organisms to an atmosphere with a constant, moderately elevated concentration of ¹³CO₂ over an extended period. copernicus.org This method typically uses less strongly labeled CO₂ (e.g., < 10 atom % ¹³C) but applies it for the entire duration of the experiment, which can range from days to weeks or even longer in Free Air CO₂ Enrichment (FACE) studies. copernicus.org

A new, fully mobile facility has been developed that can provide a continuous labeling environment in the field with a constant ¹³C-enrichment and near-ambient CO₂ concentration, temperature, and humidity. nih.gov This allows for in situ measurements of daily gross carbon gain by individual plants in competitive, dense stands. nih.gov

The table below compares key aspects of pulse and continuous labeling techniques for tracing carbon dynamics.

| Feature | Pulse Labeling | Continuous Labeling |

| ¹³CO₂ Exposure | Short duration (hours), high enrichment (e.g., 99 atom %) | Long duration (days to years), lower enrichment (e.g., <10 atom %) |

| Primary Application | Tracing dynamics of fresh assimilates, minimum C transfer time | Studying integrated C cycling, mean C transfer time, C residence time |

| Labeling Pattern | Heterogeneous, follows a cohort of recently fixed C | Homogeneous, aims for uniform labeling of C pools |

| Data Modeling | Typically uses exponential decay functions | Can be evaluated using logistic functions |

| This table provides a comparative overview of the two main ¹³CO₂ labeling techniques, highlighting their distinct experimental designs and research applications as described in a comparative study. copernicus.org |

Isotopic Non-Stationary Carbon-13C Metabolic Flux Analysis (INST-MFA)

Isotopic Non-Stationary ¹³C Metabolic Flux Analysis (INST-MFA) is a sophisticated analytical technique for quantifying intracellular metabolic fluxes. vanderbilt.edunih.gov It is particularly crucial for studying photoautotrophic organisms, such as cyanobacteria and plants, which assimilate carbon solely from CO₂. vanderbilt.edufrontiersin.org In these systems, traditional steady-state MFA is ineffective because, at isotopic equilibrium, all metabolites become uniformly labeled with ¹³C, providing no information about the rates of the reactions that produced them. vanderbilt.edufrontiersin.org

INST-MFA overcomes this limitation by analyzing the system during the transient phase, before it reaches an isotopic steady state. vanderbilt.edunih.gov The methodology involves introducing a ¹³C tracer (like ¹³CO₂) to a system that is in a metabolic steady state and then collecting samples at multiple time points during the transition period as the ¹³C label spreads through the metabolic network. vanderbilt.eduvanderbilt.edu The dynamic changes in the labeling patterns of intracellular metabolites are measured using mass spectrometry. vanderbilt.eduvanderbilt.edu

These time-course labeling data are then used in computational models to estimate the fluxes through the various pathways of the metabolic network. vanderbilt.eduoup.com INST-MFA can provide a detailed map of carbon fluxes, identifying pathway bottlenecks and elucidating network regulation. vanderbilt.eduvanderbilt.edu The approach has been successfully applied to map the metabolic pathways in cyanobacteria, revealing inefficiencies in photosynthesis. vanderbilt.edu

| Key Steps in INST-MFA | Description |

| 1. Tracer Introduction | A ¹³C-labeled substrate (e.g., ¹³CO₂) is introduced to a system at metabolic steady state. vanderbilt.edu |

| 2. Transient Sampling | Multiple samples of intracellular metabolites are rapidly collected before isotopic steady state is achieved. vanderbilt.edu |

| 3. Mass Spectrometry Analysis | The isotopic labeling patterns of metabolites in each sample are measured to capture their dynamic changes. nih.gov |

| 4. Computational Flux Estimation | The transient labeling data is analyzed with computational models to estimate intracellular flux values. vanderbilt.edu |

| This table outlines the procedural overview of the INST-MFA technique, a powerful method for mapping carbon fluxes in systems not amenable to steady-state analysis. vanderbilt.edunih.govvanderbilt.edu |

Stable Isotope Probing (SIP)

Stable Isotope Probing (SIP) is a powerful molecular technique used to trace the flow of isotopically labeled substrates into the biomass of specific microorganisms within a complex community. frontiersin.org This method directly links microbial identity to metabolic function, revealing which organisms are actively consuming a particular substrate. wikipedia.org When used with ¹³CO₂, SIP can identify microorganisms that assimilate carbon fixed by plants or other autotrophs. frontiersin.org

The process begins by exposing an environment, such as the soil around plant roots (the rhizosphere), to ¹³CO₂. frontiersin.org Plants fix the ¹³CO₂ and release ¹³C-labeled compounds into the soil. frontiersin.org Microorganisms that consume these compounds incorporate the ¹³C into their cellular components, including nucleic acids (DNA and RNA) and phospholipid fatty acids (PLFAs). wikipedia.orgresearchgate.net

These labeled biomarkers, which are now denser than their unlabeled counterparts, can be separated by isopycnic centrifugation. wikipedia.org The ¹³C-enriched fraction is then isolated, and the organisms within it are identified through sequencing or other molecular analyses. wikipedia.org This approach has been used to track carbon flows from plants to specific rhizosphere microorganisms, identifying key players in carbon cycling. frontiersin.org Proteomic SIP, a variation of the technique, focuses on identifying ¹³C-labeled proteins to understand the metabolic functions expressed by the active organisms. frontiersin.org

| Study Focus | Organism/System | Key Finding |

| Carbon Flow Tracking | Rhizosphere communities of Zea mays, Triticum aestivum, and Arabidopsis thaliana | Four specific microorganisms were identified as synthesizing ¹³C-labeled proteins, indicating direct uptake of plant-fixed carbon. frontiersin.org |

| Metabolizing Community | Mojave Desert soils with Larrea tridentata | After a ¹³CO₂ pulse-label, 18 of 29 identified PLFAs showed ¹³C enrichment, revealing temporal patterns of carbon utilization by different microbial functional groups. researchgate.net |

| Methodological Feasibility | Grassland turfs | ¹³C enrichment in soil RNA was detected but was insufficient for SIP analysis, highlighting the need to optimize methodologies for systems where tracer dilution is a concern. nih.gov |

| This table presents findings from various studies employing Stable Isotope Probing (SIP) with ¹³CO₂ to investigate microbial function and carbon flow in different ecosystems. |

This compound Delivery Systems and Experimental Setups

Controlled Environment Chamber Systems

Controlled environment chambers, also known as growth chambers or phytotrons, are essential tools for conducting precise and reproducible ¹³CO₂ labeling studies. mcgill.cayoutube.com These airtight systems allow researchers to manipulate and maintain critical environmental variables, ensuring that the only significant variable being tested is the isotopic composition of the carbon dioxide. youtube.comresearchgate.net

These chambers are equipped with sophisticated systems for controlling a range of parameters. darwinchambers.comrutgers.edu Temperature, relative humidity, and light intensity can be precisely regulated to simulate specific environmental conditions or diurnal cycles. mcgill.caresearchgate.net Crucially for isotope labeling studies, they feature advanced CO₂ control systems. mcgill.caeschambers.com These systems use infrared gas analyzers to monitor the CO₂ concentration within the chamber and inject precise amounts of ¹³CO₂ from gas cylinders to maintain a target concentration and isotopic enrichment. mcgill.ca For pulse-chase experiments, the system can inject a large amount of ¹³CO₂ quickly, while for continuous labeling, it maintains a steady, lower-level concentration over long periods. helsinki.fimcgill.ca

By minimizing air exchange with the outside environment, these chambers prevent the dilution of the ¹³CO₂ tracer and the entry of contaminants. mcgill.ca The ability to control these variables is critical, as fluctuations in CO₂ levels, temperature, or humidity can significantly affect plant physiology and, consequently, the experimental results. mcgill.ca The design of these chambers can be tailored to specific research needs, from small-scale laboratory setups to large, mobile facilities for field studies. nih.govyoutube.com

| Controllable Parameter | Typical Range/Precision | Importance in ¹³CO₂ Labeling Studies |

| CO₂ Concentration | Maintained at ± 10 µmol·mol⁻¹ | Ensures consistent supply of ¹³CO₂ for uniform labeling and prevents fluctuations that affect photosynthesis. mcgill.ca |

| Temperature | 55 to 80 ± 1°F | Affects rates of photosynthesis, respiration, and overall plant metabolism, influencing carbon uptake and allocation. rutgers.edu |

| Relative Humidity | 15 to 80% ± 2% | Influences stomatal conductance, which directly impacts CO₂ uptake by the plant. rutgers.edu |

| Ventilation Rate | 2-15 air changes per hour | Controls air mixing within the chamber for uniform ¹³CO₂ distribution and prevents buildup of other gases. rutgers.edu |

| This table summarizes the key environmental parameters that can be precisely managed in controlled environment chambers, highlighting their significance for conducting reliable ¹³CO₂ labeling experiments. |

Portable and In Situ Labeling Systems

The study of carbon dynamics in natural environments necessitates the use of portable and in situ labeling systems that allow for the introduction of this compound (¹³CO₂) to plants and soil under field conditions. These systems are designed to be mobile and adaptable to various ecosystems, from low vegetation heathlands to dense agricultural crops. nih.govnih.gov

A common approach involves the use of custom-built chambers, often constructed from materials like plexiglass, which can be sealed at the soil level. unl.edusemanticscholar.orginformit.org In one such system designed for crops like switchgrass, a plexiglass chamber was sealed with a buried rubber apron, and the internal air was circulated through an infrared gas analyzer to monitor CO₂ concentrations. unl.edusemanticscholar.orginformit.org This setup allows for pulse-chase experiments where ¹³CO₂ is injected and its fixation by the plants is tracked over time. unl.edu Control experiments have demonstrated that such chambers can be effectively sealed to prevent leakage, ensuring that the decline in CO₂ levels is primarily due to plant absorption. unl.edusemanticscholar.orginformit.org

More sophisticated mobile systems have been developed for continuous in situ ¹³CO₂ pulse-labeling in low vegetation field experiments. nih.gov One such system utilizes a flow-through design where labeling chambers are supplied with ¹³CO₂-enriched air from a central gas reservoir. nih.gov This allows for stable CO₂ concentrations and ¹³C enrichment during the labeling period. nih.gov The performance of these systems can be verified by assessing the enrichment patterns in soil respiration following the ¹³CO₂ pulse. nih.gov Another mobile facility was developed to provide a labeling environment with near-atmospheric CO₂ concentrations and constant ¹³C-enrichment, while maintaining ambient temperature and humidity for studying carbon gain in dense grasslands. nih.gov

Furthermore, fully enclosed and automated plant growth enclosures have been designed for mobility between different growth environments. nih.govresearchgate.net These systems can simultaneously monitor and control humidity, temperature, pressure, and ¹³CO₂ levels, offering a high degree of environmental control for labeling experiments with whole plants like Arabidopsis. nih.govresearchgate.net A more simplified portable system has also been developed for short-duration in vivo labeling in plant leaves, utilizing a conventional Infrared Gas Analyzer (IRGA). biorxiv.orgbiorxiv.org In this method, ¹³CO₂ is generated in an external container by acidifying Sodium Bicarbonate-¹³C and then introduced into the leaf chamber of the IRGA. biorxiv.orgbiorxiv.org

The table below summarizes findings from a study using a simple, portable ¹³CO₂ delivery system with tobacco leaves, demonstrating ¹³C enrichment in various amino acids after short labeling periods. biorxiv.org

| Amino Acid | ¹³C Enrichment after 30 seconds | ¹³C Enrichment after 2 minutes |

| Serine | 8.9% | 24.1% |

| Alanine | 8.3% | 25.9% |

| Glycine | Not significant | 13.8% |

| Aspartate | Not significant | 13.5% |

Microfluidic Labeling Systems for Algae and Single-Cell Studies

Microfluidic systems, or "lab-on-a-chip" devices, offer precise control over the cellular microenvironment, making them valuable tools for this compound labeling studies at the single-cell level, particularly for algae and cyanobacteria. nih.govnih.gov These platforms allow for the long-term culturing and imaging of individual cells in a monolayer, providing high-resolution data on cellular processes. nih.gov

A key advantage of microfluidics is the ability to perform rapid and precise pulse-labeling experiments. nih.gov A novel microfluidic labeling system has been developed that injects algal cultures and a medium containing pre-equilibrated inorganic ¹³C into a microfluidic mixer. nih.gov This is immediately followed by rapid metabolic quenching, a process that halts metabolic activity to capture a snapshot of the cell's metabolic state. nih.gov This technique enables the delivery of precise, seconds-level pulses of the ¹³C label, which is crucial for studying the rapid dynamics of photosynthetic metabolic pathways. nih.gov

The design of these microfluidic devices often involves creating traps or chambers to immobilize individual cells for extended observation. nih.gov For instance, devices have been fabricated with traps suitable for capturing single Chlamydomonas reinhardtii cells, allowing for the measurement of their photosynthetic activity over several hours. nih.gov The small scale of these systems minimizes the consumption of expensive reagents, such as the ¹³C-labeled compounds, and allows for the screening of a wide range of experimental conditions. nih.gov

While many microfluidic systems have been developed for single-cell imaging and sorting of algae, the integration of ¹³CO₂ labeling provides a powerful tool for metabolic flux analysis. nih.govnih.gov By tracking the incorporation of the ¹³C label into various metabolites over time, researchers can gain detailed insights into the function and regulation of metabolic networks within single cells. nih.gov

Photobioreactor Systems for this compound Bubbling

Photobioreactors (PBRs) are enclosed systems used for cultivating phototrophic microorganisms like algae and cyanobacteria under controlled conditions. nih.govkyushu-u.ac.jp They are essential tools for this compound labeling studies, as they allow for the efficient delivery of ¹³CO₂ to the culture medium. nih.gov The most common method for introducing the labeled gas is through direct bubbling or sparging. nih.govnih.gov

Various designs of PBRs are utilized, including bubble columns, flat plates, and tubular reactors. nih.gov In bubble column PBRs, ¹³CO₂-enriched gas is dispersed from the bottom using spargers, which can be shaped as rings or plates with small orifices to create fine bubbles. nih.gov This method promotes mixing and facilitates the mass transfer of ¹³CO₂ from the gas phase into the liquid culture medium. mdpi.com The efficiency of CO₂ utilization is a critical factor, as the growth rate and productivity of microalgae are proportional to the concentration of dissolved CO₂. nih.govkyushu-u.ac.jp

The bubbling process can be used for both short and long-duration labeling experiments. nih.gov While microfluidic systems are suited for short, precise pulses, PBRs are ideal for longer pulses, lasting from minutes to hours. nih.gov These extended labeling periods are necessary to investigate fluxes into central carbon metabolism and the synthesis of major products. nih.gov

The concentration of CO₂ in the sparging gas can be controlled and is often higher than ambient levels to support dense algal cultures. nih.gov The addition of ¹³CO₂ can also serve to control the pH of the culture medium, as its consumption by the algae leads to a pH increase. nih.gov The design of the PBR and the bubbling strategy are optimized to ensure a homogenous distribution of light, nutrients, and ¹³CO₂, thereby providing a controlled environment for metabolic flux analysis. nih.govnih.gov

Research has shown that bubble characteristics, such as size and volume fraction, impact light distribution within the PBR and, consequently, microalgal growth. mdpi.com For example, one study found that for Chlorella sp. and Scenedesmus obliquus, an increase in bubble volume fraction or a decrease in bubble radius led to a decrease in the average specific growth rate. mdpi.com

Sample Preparation and Quenching Techniques for this compound Labeling Experiments

A critical step in conducting this compound labeling experiments is the rapid termination of metabolic activity, known as quenching, at the moment of sample collection. nih.govosti.gov This ensures that the measured isotopic enrichment of intracellular metabolites accurately reflects the metabolic state of the cells in vivo. nih.govosti.gov The process involves separating the cellular biomass from the liquid culture medium and immediately arresting all enzymatic reactions. nih.govosti.gov

For suspension cultures, such as those of algae and cyanobacteria, several quenching methods have been evaluated for their efficacy. nih.gov The choice of method can significantly impact the accuracy of the results, as ineffective quenching can allow metabolic turnover to continue after sample harvesting, while other methods may cause significant loss of metabolites. nih.govosti.gov

One of the most effective techniques involves rapid filtration of the cell culture to separate cells from the medium, followed by immediate quenching in 100% cold (-80 °C) methanol (B129727). nih.govosti.gov This combination has been shown to have the highest quenching efficiency. nih.govosti.gov An alternative, slightly less effective but less laborious method, involves mixing the cell sample with a partially frozen 30% methanol slurry (-24 °C) and then separating the cells via centrifugation. nih.govosti.gov

Conversely, some commonly used methods have been found to be less effective. Rapidly mixing cells with a saline ice slurry (approximately 0 °C) does not sufficiently halt metabolism, as indicated by continued high isotope-labeling rates after harvesting. nih.govosti.gov Another method, mixing cells with 60% cold methanol (–65 °C) prior to centrifugation, has been shown to cause significant leakage and loss of intracellular metabolites. nih.govosti.gov

The general workflow after quenching involves metabolite extraction, followed by analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to determine the mass isotopomer distributions of various metabolites. nih.govresearchgate.net Proper sample preparation also includes drying and homogenizing solid samples, which are then typically encapsulated in tin capsules for analysis. ucdavis.edu

The following table compares the efficacy of different metabolic quenching methods based on a study using the cyanobacterium Synechocystis sp. PCC 6803. nih.govosti.gov

| Quenching Method | Temperature | Efficacy | Key Findings |

| Rapid filtration + 100% cold methanol | -80 °C | Highest | Exhibits the highest quenching efficiency. nih.govosti.gov |

| 30% methanol slurry + centrifugation | -24 °C | High | Slightly less effective than filtration but less laborious. nih.govosti.gov |

| Saline ice slurry | ~0 °C | Low | Ineffective; high isotope-labeling rates observed post-harvest. nih.govosti.gov |

| 60% cold methanol + centrifugation | -65 °C | Low | Causes significant metabolite loss. nih.govosti.gov |

Mass Spectrometry-Based Approaches

Mass spectrometry stands as a cornerstone for the analysis of this compound (¹³CO₂) tracers, providing unparalleled sensitivity and specificity in tracking the metabolic fate of the isotope. Various hyphenated mass spectrometry techniques have been developed and refined to measure the incorporation of ¹³C from ¹³CO₂ into a wide array of molecules, shedding light on biochemical pathways and physiological processes.

Isotope Ratio Mass Spectrometry (IRMS)

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of isotope ratios. oiv.intoiv.int In the context of ¹³CO₂ analysis, IRMS instruments are capable of determining the ¹³C/¹²C ratio with exceptional accuracy, often with an internal precision of 0.05‰ or better. oiv.intoiv.int The results are typically expressed as a delta (δ) value in parts per thousand (‰) relative to the international standard Vienna Pee Dee Belemnite (V-PDB). oiv.intoiv.int

The core principle of IRMS involves the ionization of the gas sample, separation of the ions based on their mass-to-charge ratio (m/z), and simultaneous detection of the different isotopic ions. oiv.int For CO₂ analysis, mass spectrometers are often equipped with a triple collector to concurrently measure the ion currents for m/z 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O), and 46 (¹²C¹⁸O¹⁶O). oiv.int This allows for precise determination of the ¹³C content.

IRMS can be coupled with various inlet systems for sample introduction. Dual-inlet systems allow for alternating measurements between a sample and a reference standard, ensuring high precision. oiv.int Continuous-flow IRMS (CF-IRMS) systems, on the other hand, are often interfaced with automated gas sampling systems, such as a GasBench, which purges the sample with an inert carrier gas like helium. ucdavis.edu The CO₂ is then separated from other gases using a gas chromatography (GC) column before entering the IRMS. ucdavis.edu

Research Findings:

A study on the authenticity of sparkling drinks utilized a GasBench/IRMS system to determine the ¹³C/¹²C isotope ratios of CO₂. nih.gov The method demonstrated the ability to distinguish between CO₂ from natural fermentation of C3 plants (δ¹³C values ranging from -17‰ to -26‰) and CO₂ from C4 plants or industrial sources. oiv.intoiv.int Another application involves the analysis of ¹³C enrichment in plasma glucose by converting the glucose to CO₂ using yeast, followed by IRMS analysis. nih.gov This provides a less expensive and simpler alternative to other methods for studying carbohydrate metabolism. nih.gov

| Analytical Parameter | Value | Reference |

| Internal Precision | 0.05 ‰ or better | oiv.intoiv.int |

| Long-term Standard Deviation (CO₂) | 0.1 ‰ | ucdavis.edu |

| Limit of Quantitation (CO₂) | approx. 150 nanomoles | ucdavis.edu |

| Maximum Measurable CO₂ Concentration | 50,000 ppm (without dilution) | ucdavis.edu |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In ¹³CO₂ tracer studies, GC-MS is employed to separate and identify volatile and semi-volatile compounds that have incorporated the ¹³C label. This technique is particularly valuable for metabolic flux analysis, where the distribution of isotopes in various metabolites provides insights into the activity of different metabolic pathways. nih.gov

The general workflow involves the derivatization of non-volatile metabolites to make them amenable to GC analysis. Following separation on the GC column, the compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint of the molecule and reveals the incorporation of ¹³C through shifts in the mass-to-charge ratio of the molecular ion and its fragments.

Research Findings:

In a study investigating photocatalytic CO₂ reduction, GC-MS was used to analyze the reaction products. shimadzu.com By using ¹³CO₂ as a tracer, researchers could confirm that carbon monoxide (CO) was indeed a product of CO₂ reduction, as evidenced by the detection of ¹³CO at m/z 29. shimadzu.com Similarly, in the field of microbiology, GC-MS analysis of ¹³C-labeled amino acids from protein hydrolysates of the microalga Chlorella protothecoides helped to elucidate the metabolic network, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. nih.gov

| Application | Key Finding | Technique | Reference |

| Photocatalytic CO₂ Reduction | Confirmed CO as a reduction product through detection of ¹³CO. | GC-MS with ¹³CO₂ tracer | shimadzu.com |

| Metabolic Flux Analysis in Chlorella protothecoides | Elucidated metabolic network and pathway fluxes. | GC-MS analysis of ¹³C-labeled amino acids | nih.gov |

| Human Breath Analysis | Used for analysis of ¹³CO₂ and ¹²CO₂ after SPME. | SPME-GC/MS | chromforum.org |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of non-volatile, polar, and thermally labile compounds, which are often key intermediates in metabolic pathways. nih.gov In the context of ¹³CO₂ tracer analysis, LC-MS allows for the separation and detection of ¹³C-labeled compounds directly from complex biological matrices. researchgate.net The technique couples the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of a mass spectrometer. nih.gov

One of the main challenges in LC-MS-based isotope analysis is the presence of carbon in the mobile phase solvents, which can interfere with the measurement of ¹³C in the analyte. researchgate.netresearchgate.net Therefore, method development often focuses on using mobile phases with low carbon content or employing specialized interfaces. nih.govresearchgate.net Various types of mass analyzers, such as quadrupole, time-of-flight (TOF), and ion trap, can be coupled with LC systems for these analyses. nih.gov

Research Findings:

LC-MS/MS has been successfully applied to analyze ¹³C-labeled phosphorylated intermediates of glycolysis and the pentose phosphate pathway. springernature.com Using anion exchange chromatography for separation and scheduled multiple reaction monitoring (sMRM) for detection, this method achieves high sensitivity in the femtomole range. springernature.com In another study, LC-IRMS was used to measure δ¹³C of dissolved inorganic carbon (DIC) in natural waters, providing insights into processes like primary production and CO₂ uptake. researchgate.net

| Analyte Type | LC-MS Technique | Key Advantage | Reference |

| Phosphorylated intermediates | LC-MS/MS with anion exchange chromatography | High sensitivity (fmole range) | springernature.com |

| Dissolved Inorganic Carbon (DIC) | LC-IRMS | High precision and accuracy for δ¹³C-DIC | researchgate.net |

| Non-volatile analytes | LC-IRMS or LC-MS | Analysis without derivatization | nih.govresearchgate.net |

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a sophisticated technique that provides compound-specific isotope analysis. It combines the separation of compounds by GC with their online combustion to CO₂, followed by isotopic analysis of the resulting gas by IRMS. researchgate.netoiv.int This method allows for the precise determination of the ¹³C/¹²C ratio of individual volatile and semi-volatile compounds in a complex mixture.

The process involves injecting a sample into the GC, where the components are separated. As each compound elutes from the GC column, it passes through a combustion furnace, typically a ceramic tube containing an oxidizing agent (e.g., copper oxide) at high temperatures (around 850-950°C). This quantitatively converts the carbon in the compound to CO₂. The CO₂ then flows into the IRMS for isotopic analysis.

Research Findings:

GC-C-IRMS has been widely used for food authentication, such as determining the origin of CO₂ in sparkling beverages. researchgate.netresearchgate.netnih.gov By measuring the δ¹³C value of the CO₂, it is possible to distinguish between endogenous CO₂ from fermentation and exogenous, industrially produced CO₂. researchgate.netresearchgate.net The technique has also been instrumental in metabolic research. For instance, it is used to determine the ¹³C enrichment in plasma glucose to study carbohydrate digestion and absorption, offering a high degree of accuracy. nih.gov

| Application | Sample Type | Measured Parameter | Key Finding | Reference |

| Food Authentication | Sparkling Drinks | δ¹³C of CO₂ | Differentiates between natural and added CO₂. | researchgate.netresearchgate.netnih.gov |

| Metabolism Studies | Plasma Glucose | ¹³C enrichment | Accurate measurement for carbohydrate digestion studies. | nih.gov |

| Environmental Science | Atmospheric CO₂ | δ¹³C and δ¹⁸O of CO₂ | Rapid and precise determination at ambient concentrations. | nih.gov |

| Geochemistry | Pyruvate (B1213749) | Intramolecular δ¹³C values | Method developed for measuring isotope distribution. | omicsonline.org |

Liquid Chromatography-Combustion-Isotope Ratio Mass Spectrometry (LC-C-IRMS)

Liquid Chromatography-Combustion-Isotope Ratio Mass Spectrometry (LC-C-IRMS), also referred to as LC-IRMS, extends the capability of compound-specific isotope analysis to non-volatile and thermally labile compounds that are not amenable to GC. nih.gov The technique involves separating compounds using liquid chromatography, followed by their online conversion to CO₂ and subsequent isotopic analysis by IRMS. researchgate.net

A critical component of an LC-IRMS system is the interface that converts the analytes in the liquid eluent into CO₂ gas. researchgate.net Early systems utilized a moving wire interface where the eluent was deposited onto a wire, the solvent evaporated, and the analyte combusted. nih.gov Modern systems typically employ a wet chemical oxidation interface, where the eluent is mixed with an oxidizing agent (e.g., sodium persulfate) and an acid (e.g., phosphoric acid) and heated to promote the oxidation of the organic compounds to CO₂. researchgate.netacs.org The resulting CO₂ is then stripped from the liquid phase and introduced into the IRMS.

Research Findings:

The development of LC-C-IRMS has enabled high-precision carbon isotope ratio analysis of a wide range of compounds, including carbohydrates. nih.gov An early demonstration of the technique achieved a precision of approximately 1‰ for compounds separated in the liquid chromatography mode. nih.gov More recent applications have focused on improving oxidation efficiency and accuracy. acs.org Studies have shown that incomplete oxidation can lead to isotopic fractionation and inaccurate δ¹³C measurements. acs.org The technique has been applied to measure the ¹³C/¹²C ratio of glycerol (B35011) in wines, providing another tool for authenticity and quality control. oiv.int

| Interface Type | Principle | Application Example | Reference |

| Moving Wire | Eluent deposited on a wire, solvent evaporated, analyte combusted. | Analysis of carbohydrates. | nih.gov |

| Wet Chemical Oxidation | Eluent mixed with oxidizing and acid reagents, heated to produce CO₂. | Analysis of various organic compounds, including glycerol in wine. | researchgate.netoiv.intacs.org |

Shotgun Proteomics in Stable Isotope Probing

Shotgun proteomics, a powerful technique for identifying and quantifying proteins in a complex mixture, can be combined with stable isotope probing (SIP) using ¹³CO₂ to trace the flow of carbon into the proteome of microbial communities. nih.govosti.gov This approach, known as proteomic SIP, allows researchers to identify which microorganisms are actively fixing CO₂ and to gain insights into their metabolic functions. nih.govescholarship.org

In a typical proteomic SIP experiment, a microbial community is exposed to a ¹³C-labeled substrate, such as ¹³CO₂. nih.gov The microorganisms that assimilate the labeled carbon will synthesize proteins that are enriched in ¹³C. nih.gov After a period of incubation, the total protein from the community is extracted, digested into peptides, and analyzed by high-resolution mass spectrometry (e.g., Orbitrap MS). oup.com The mass spectra of the peptides will show isotopic envelopes that are shifted to higher masses due to the incorporation of ¹³C, allowing for the identification and quantification of labeled proteins.

Research Findings:

A study on rhizosphere microbial communities used proteomic SIP with ¹³CO₂ to track the flow of photosynthetically fixed carbon from plants to soil microorganisms. nih.govescholarship.org This approach successfully identified specific microorganisms that were assimilating plant-derived carbon and revealed their metabolic capabilities, such as phytohormone modulation and nutrient transport. nih.govosti.govescholarship.org In another study of a groundwater microbiome, a novel approach called Stable Isotope Cluster Analysis (SIsCA), which couples SIP with genome-resolved metaproteomics, was used to provide a time-resolved, quantitative assessment of CO₂-derived carbon flow, identifying mixotrophs as key players in the ecosystem. oup.com

| Study Focus | Labeled Substrate | Key Finding | Analytical Approach | Reference |

| Rhizosphere Microbial Communities | ¹³CO₂ | Identified microorganisms assimilating plant-derived carbon and their metabolic functions. | Proteomic SIP with targeted metagenomic binning | nih.govosti.govescholarship.org |

| Groundwater Microbiome | ¹³CO₂ | Identified mixotrophs as key drivers of carbon flow. | Stable Isotope Cluster Analysis (SIsCA) with genome-resolved metaproteomics | oup.com |

| General Microbial Communities | ¹³C, ¹⁵N, or ¹⁸O labeled substrates | Links microbial identity to metabolic function. | DNA-SIP, RNA-SIP, Protein-SIP | researchgate.net |

Spectroscopic Analytical Methods

Spectroscopic techniques are at the forefront of ¹³CO₂ analysis, offering high sensitivity, specificity, and often non-destructive measurement capabilities. These methods exploit the unique ways in which ¹³CO₂ molecules interact with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the analysis of molecules containing the ¹³C isotope. chemrxiv.orgfiveable.melibretexts.org The carbon-13 nucleus possesses a nuclear spin of 1/2, making it NMR-active. fiveable.meslideshare.net This property allows for the direct detection and quantification of ¹³C-containing compounds, including ¹³CO₂. chemrxiv.orgnih.gov

In a typical ¹³C NMR experiment, the sample is placed in a strong magnetic field, and the carbon nuclei are excited by a radiofrequency pulse. The subsequent relaxation of these nuclei produces a signal that is detected and converted into a spectrum. fiveable.me The chemical shift, a key parameter in NMR, provides information about the chemical environment of the carbon atom. fiveable.melibretexts.org For aqueous solutions, distinct chemical shifts have been determined for gaseous CO₂, aqueous CO₂, bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻). cdnsciencepub.comcdnsciencepub.com

While powerful, the low natural abundance of ¹³C (about 1.1%) can lead to low signal-to-noise ratios. chemrxiv.org To overcome this, the use of ¹³C-enriched CO₂ is often employed to enhance the signal. chemrxiv.org More advanced, multidimensional NMR experiments can provide even more detailed structural information and help to conclusively identify CO₂ binding modes in complex systems. chemrxiv.org

Key Features of ¹³C NMR Spectroscopy:

| Feature | Description |

|---|---|

| Principle | Exploits the magnetic properties of the ¹³C nucleus. slideshare.net |

| Information | Provides data on the number of non-equivalent carbons and their chemical environments. slideshare.net |

| Chemical Shift | Differentiates between various carbon species like CO₂, HCO₃⁻, and CO₃²⁻. cdnsciencepub.comcdnsciencepub.com |

| Signal Enhancement | Use of ¹³C-enriched samples is common to improve sensitivity. chemrxiv.org |

Laser Absorption Spectroscopy (LAS) and Cavity Ring-Down Spectroscopy (CRDS)

Laser Absorption Spectroscopy (LAS) and its highly sensitive variant, Cavity Ring-Down Spectroscopy (CRDS), are prominent optical techniques for measuring the isotopic ratios of CO₂. stanford.edunih.govresearchgate.net These methods are based on the principle that different isotopologues of CO₂ (e.g., ¹²CO₂ and ¹³CO₂) absorb light at slightly different frequencies. nih.gov

In LAS, a laser beam is passed through a sample, and the amount of light absorbed at specific wavelengths corresponding to ¹²CO₂ and ¹³CO₂ is measured. nih.govmdpi.com By comparing the absorption intensities, the ¹³C/¹²C ratio can be determined. nih.gov Diode lasers operating in the near-infrared and mid-infrared regions are commonly used. nih.govmdpi.commdpi.comacs.org

CRDS significantly enhances the sensitivity of absorption measurements by using a high-finesse optical cavity composed of highly reflective mirrors. stanford.edu The laser light is trapped within the cavity, effectively increasing the path length of the light through the sample by several orders of magnitude. stanford.edunih.gov This allows for the precise measurement of very small absorption losses. stanford.edu CRDS can achieve high precision, often better than 0.2‰, for determining the δ¹³C value in CO₂ samples. picarro.com The technique is robust, suitable for field deployment, and can provide real-time measurements. usgs.govresearchgate.net

Comparison of LAS and CRDS:

| Technique | Principle | Advantages |

|---|---|---|

| LAS | Measures direct absorption of laser light by different CO₂ isotopologues. nih.gov | Relatively simple setup. |

| CRDS | Measures the decay rate of light in a high-finesse optical cavity to determine absorption. stanford.edu | Extremely high sensitivity and precision, suitable for trace gas analysis. stanford.edupicarro.com |

Cavity-Enhanced Raman Multigas Spectrometry

Cavity-Enhanced Raman Spectrometry (CERS) is a versatile technique capable of monitoring ¹³CO₂ isotope labeling experiments while simultaneously quantifying other gases like oxygen (O₂). rsc.orgresearchgate.net This method utilizes the Raman scattering effect, where molecules scatter incident light inelastically, resulting in a frequency shift that is characteristic of the molecule's vibrational modes.

In CERS, the sample is placed within an optical cavity, which enhances the laser power and, consequently, the Raman signal. nih.govresearchgate.net This allows for the simultaneous detection and quantification of multiple gas species. rsc.org A significant advantage of CERS is that the Raman spectra of ¹²CO₂ and ¹³CO₂ are spectrally shifted, allowing for their clear distinction and simultaneous quantification. rsc.org The technique is non-consumptive, meaning it does not alter the gas composition during measurement, making it ideal for closed-cycle experiments. rsc.orgresearchgate.net

Resonance Raman Microspectroscopy

Resonance Raman (RR) microspectroscopy is a highly sensitive technique used to probe the fixation of ¹³CO₂ at the single-cell level in microbial communities. whiterose.ac.ukcapes.gov.brnih.gov This method combines stable-isotope probing (SIP) with the enhanced scattering signal obtained when the excitation laser frequency is close to an electronic absorption band of a molecule. whiterose.ac.ukcapes.gov.br

In studies of photosynthetic microorganisms, RR microspectroscopy often targets carotenoids, which are pigments present in these organisms. whiterose.ac.ukcapes.gov.br The incorporation of ¹³C from ¹³CO₂ into carotenoids results in a detectable red shift in their resonance Raman spectra. whiterose.ac.ukcapes.gov.br This spectral shift serves as a reporter for the ¹³C content of a single cell, allowing for the quantitative detection of CO₂ fixation. whiterose.ac.ukcapes.gov.brnih.gov This non-invasive technique enables the rapid screening of environmental samples and helps to link microbial species to their ecological functions. whiterose.ac.ukcapes.gov.brnih.govrsc.org

Infrared Spectrometry

Infrared (IR) spectrometry, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a well-established method for the analysis of the ¹³C/¹²C ratio in CO₂. nih.govlabrulez.com This technique is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational and rotational modes. The ¹²CO₂ and ¹³CO₂ isotopologues have distinct absorption lines in the infrared spectrum, which allows for their quantification. nih.govnih.gov

FTIR spectroscopy offers the advantage of being applicable in both laboratory and field settings. nih.gov The method can be used for direct analysis of ambient air or more concentrated samples like human breath. nih.gov With the use of multivariate calibration algorithms and robust calibration strategies, FTIR can achieve high precision, on the order of ±0.1‰ for δ¹³C measurements. nih.govresearchgate.net Non-dispersive infrared (NDIR) spectroscopy is another IR-based technique that has been adapted for measuring δ¹³C in air, demonstrating the versatility of infrared methods for isotopic analysis. researchgate.net

Data Processing and Isotopic Enrichment Calculations

Following the acquisition of raw data from spectroscopic analysis, specific data processing steps and calculations are necessary to determine the isotopic enrichment.

The isotopic composition is often expressed using the delta (δ) notation, which compares the isotope ratio of a sample to that of a standard reference material (Pee Dee Belemnite, PDB, for carbon). The δ¹³C value is calculated using the following equation:

δ¹³C (‰) = [ ( (¹³C/¹²C)sample / (¹³C/¹²C)standard ) - 1 ] * 1000 noaa.gov

Where:

(¹³C/¹²C)sample is the ratio of ¹³C to ¹²C in the sample.

(¹³C/¹²C)standard is the ratio of ¹³C to ¹²C in the standard.

For experiments involving isotopically labeled materials, calculations may be performed using fractional abundances, which represent the proportion of a specific isotope relative to the total amount of the element. whoi.edu

In techniques like FTIR where spectral overlap between isotopologues can occur, data reduction methods such as Principal Component Analysis (PCA) may be employed. nih.gov This can help to extract a score related to the ¹³CO₂ enrichment from the complex spectra. nih.gov Calibration functions are then established to relate these scores to the actual enrichment values. nih.gov For mass spectrometry data, corrections must be made for the contribution of other isotopologues to a specific mass-to-charge ratio. oiv.int

Ultimately, a complete record of how reference materials were analyzed and what correction factors were applied is crucial for ensuring the quality and traceability of the isotopic data. usgs.gov

Mass Isotopomer Distribution Analysis

Mass isotopomer distribution (MID) analysis is a key technique used to quantify the relative abundance of different isotopic forms of a metabolite. frontiersin.org When a ¹³C-labeled substrate like ¹³CO₂ is introduced into a biological system, the ¹³C atoms are incorporated into various metabolites through metabolic reactions. This results in a population of metabolite molecules with different numbers of ¹³C atoms, known as mass isotopomers. For example, a metabolite with three carbon atoms can exist as an M+0 isotopomer (all ¹²C), M+1 (one ¹³C), M+2 (two ¹³C), or M+3 (three ¹³C).

The distribution of these mass isotopomers is typically measured using mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). springernature.comd-nb.info The analysis of the mass spectrum of a metabolite or its fragments allows for the determination of the fractional abundance of each mass isotopomer. nih.govcaltech.edu This MID data provides a detailed fingerprint of the metabolic pathways that were active in the cell. springernature.com

Table 1: Example of Mass Isotopomer Distribution Data for an Amino Acid

| Mass Isotopomer | Relative Abundance (%) |

| M+0 | 50.5 |

| M+1 | 25.2 |

| M+2 | 15.1 |

| M+3 | 9.2 |

| This table illustrates a hypothetical mass isotopomer distribution for an amino acid after labeling with a ¹³C tracer. The relative abundances are determined by mass spectrometry and are crucial for calculating metabolic fluxes. |

The accuracy of MID measurements is critical, as small errors can lead to significant inaccuracies in the calculated metabolic fluxes. frontiersin.org Therefore, careful validation of analytical methods is essential. This often involves the use of standards with known isotopic compositions to ensure the reliability of the GC-MS or LC-MS measurements. frontiersin.org Recent advancements include the use of tandem mass spectrometry (MS/MS), which can provide more detailed positional information of the ¹³C label within a metabolite, further enhancing the resolution of flux analysis. frontiersin.org

Delta Value (δ¹³C) Measurement and Interpretation

The delta value (δ¹³C) is a measure of the ratio of the two stable carbon isotopes, ¹³C and ¹²C, in a sample relative to a standard. It is expressed in parts per thousand (per mil, ‰). wikipedia.org The standard reference material for carbon isotopes is Vienna Pee Dee Belemnite (VPDB). noaa.govnist.gov The formula for calculating the δ¹³C value is:

δ¹³C (‰) = [ (¹³C/¹²C)sample / (¹³C/¹²C)standard - 1 ] * 1000 wikipedia.org

A more positive δ¹³C value indicates a higher proportion of ¹³C in the sample compared to the standard, while a more negative value signifies a lower proportion. oup.com

In the context of ¹³CO₂ tracer analysis, δ¹³C measurements are particularly useful in breath tests. nih.govrug.nl When a ¹³C-labeled substrate is metabolized, the resulting ¹³CO₂ is exhaled. By measuring the δ¹³C value of the exhaled CO₂ over time, researchers can track the rate of substrate oxidation. nih.govcambridge.org For instance, an increase in the breath δ¹³C value after administration of a ¹³C-labeled carbohydrate indicates that the carbohydrate is being used as a fuel source. nih.gov

Table 2: Typical δ¹³C Values in Different Contexts

| Sample Type | Typical δ¹³C Value (‰) | Significance |

| Pre-industrial Atmosphere | -6.5 | Baseline atmospheric value. noaa.gov |

| Current Atmosphere | ~ -8.0 | Reflects the input of ¹³C-depleted CO₂ from fossil fuels. noaa.gov |

| C3 Plants (e.g., wheat, rice) | -22 to -30 | Discriminate against ¹³C during photosynthesis. |

| C4 Plants (e.g., corn, sugarcane) | -10 to -15 | Less discrimination against ¹³C. |

| Exhaled Breath (Fasting) | Varies with diet | Reflects the isotopic composition of metabolized endogenous stores (lipids, protein). nih.gov |

| Exhaled Breath (Post-¹³C-glucose) | Increases | Indicates oxidation of the exogenous glucose. nih.gov |

The interpretation of δ¹³C values requires consideration of the isotopic composition of the diet, as this sets the baseline for the organism's tissues and exhaled breath. cambridge.org Different dietary sources, such as C3 and C4 plants, have distinct δ¹³C signatures, which are reflected in the consumer's tissues and metabolic products. cambridge.org Natural variations in δ¹³C can be used to distinguish between endogenous and exogenous substrate metabolism.

Modeling and Software Suites for Metabolic Flux Estimation

The data obtained from mass isotopomer distribution analysis and δ¹³C measurements are used as inputs for computational models to estimate metabolic fluxes. sci-hub.se This process, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), involves the use of specialized software suites that can handle the complexity of metabolic networks and the large datasets generated in labeling experiments. nih.gov

These software packages utilize mathematical algorithms to simulate the flow of ¹³C through the metabolic network and find the set of fluxes that best explains the experimentally measured isotopic labeling patterns. oup.com The core of these programs often involves frameworks like the Elementary Metabolite Units (EMU) or Cumomer methods, which provide efficient ways to model isotopic distributions. mit.eduoup.com

Several software suites are available for ¹³C-MFA, each with its own set of features and capabilities. Some are designed for steady-state analysis, while others can handle non-stationary isotopic data. frontiersin.org

Table 3: Examples of Software for ¹³C-Metabolic Flux Analysis

| Software | Key Features | Platform |

| 13CFLUX2 | High-performance suite for large-scale, high-resolution ¹³C-MFA. Supports multicore CPUs and clusters. nih.govoup.com13cflux.netresearchgate.net | C++, Linux/Unix nih.govoup.com |

| FiatFlux | User-friendly tool for flux ratio analysis from MS data. oup.comnih.gov | Open-source |

| FluxPyt | Python-based open-source package for stationary ¹³C-MFA. nih.gov | Python |

| METRAN | Software for ¹³C-MFA, experimental design, and statistical analysis based on the EMU framework. mit.edu | - |

| FreeFlux | Python package for time-efficient isotopically non-stationary metabolic flux analysis. acs.org | Python |

These modeling tools are essential for translating the raw analytical data into meaningful biological insights about the operation of metabolic networks under different conditions. nih.gov They allow researchers to quantify the rates of individual reactions, identify active metabolic pathways, and understand how metabolism is regulated in response to genetic or environmental perturbations.

Research Applications of Carbon 13c Dioxide in Biological Systems

Plant Physiology and Photosynthesis Research

The use of ¹³CO₂ has been particularly instrumental in advancing our knowledge of plant physiology and photosynthesis. It allows for the precise tracking of carbon from its initial uptake from the atmosphere to its ultimate fate within the plant's various tissues and metabolic pathways. illinoisnrec.orgnih.gov

Carbon Assimilation and Distribution Dynamics

¹³CO₂ pulse-chase labeling experiments are a cornerstone for studying the dynamics of carbon assimilation and its subsequent distribution throughout the plant. In these experiments, a plant is exposed to an atmosphere containing ¹³CO₂ for a defined period (the "pulse"), followed by a return to a normal ¹²CO₂ environment (the "chase"). nih.govhelsinki.fi By harvesting and analyzing different plant tissues at various time points after the pulse, scientists can map the movement of the newly fixed ¹³C. slu.senih.gov

This method has revealed the rapid incorporation of assimilated carbon into various organic compounds and its transport from source tissues (like mature leaves) to sink tissues (such as roots, fruits, and growing leaves). iau.irresearchgate.net For instance, studies in wetland rice have shown the tight coupling of microbial activity in the soil to the plant's photosynthetic activity, as ¹³C from assimilated ¹³CO₂ is quickly incorporated into microbial phospholipid fatty acids. nih.gov

Carbon Allocation and Storage Across Tissues

Understanding how plants allocate and store the carbon they fix is crucial for comprehending plant growth, development, and response to the environment. ¹³CO₂ labeling allows for the direct quantification of carbon fluxes and partitioning within the plant. mdpi.comresearchgate.net

Research using this technique has demonstrated how carbon is partitioned between different organs and storage pools. For example, studies on Larix gmelinii have used ¹³CO₂ labeling to trace the translocation of photoassimilates, revealing that earlywood formation in the spring utilizes carbon stored from the previous summer and autumn, in addition to newly assimilated carbon. nih.gov Similarly, in banana plants, ¹³C labeling has been used to quantify the source and sink strengths of different plant parts and the carbon fluxes between them, showing that both drought stress and the presence of suckers increase the relative amount of carbon allocated to storage tissues. frontiersin.org

Metabolic Fluxes in Photosynthetic Pathways

Metabolic flux analysis (MFA) using ¹³CO₂ provides a quantitative understanding of the rates of metabolic reactions within the complex network of photosynthetic pathways. nih.govresearchgate.net By analyzing the pattern of ¹³C incorporation into various metabolites over time, researchers can estimate the flow of carbon through different branches of metabolism. osti.govoup.com

Isotopically nonstationary MFA (INST-MFA) is a particularly powerful approach that uses transient ¹³C labeling to determine metabolic fluxes in photosynthetic organisms. osti.gov This has been applied to study the C₄ photosynthetic pathway in maize, revealing inefficiencies in low light conditions. oup.com Such studies help identify metabolic bottlenecks and can guide efforts in metabolic engineering to improve photosynthetic efficiency. osti.gov For example, ¹³C-MFA has been used to map metabolic fluxes in the oilseed crop camelina to understand the biochemical mechanisms of photorespiration. oup.com

Table 1: Examples of ¹³C Enrichment in Amino Acids in Tobacco Leaf after ¹³CO₂ Labeling

| Amino Acid | ¹³C Enrichment after 30 seconds (%) | ¹³C Enrichment after 2 minutes (%) |

|---|---|---|

| Serine | 8.9 | 24.1 |

| Alanine | 8.3 | 25.9 |

| Glycine | - | 13.8 |

| Aspartate | - | 13.5 |

Data derived from a study on a simple ¹³CO₂ delivery system for in vivo labeling. biorxiv.org

Source-Sink Relationships and Carbon Partitioning

The relationship between "source" tissues (net producers of photosynthates, like mature leaves) and "sink" tissues (net consumers, like roots, fruits, and developing leaves) is fundamental to plant productivity. ¹³CO₂ tracing is a key method for elucidating these relationships and understanding the mechanisms of carbon partitioning. iau.irresearchgate.net

By labeling specific source leaves with ¹³CO₂, researchers can track the destination of the fixed carbon and determine the relative sink strength of different organs. oup.com This information is vital for understanding how plants prioritize resource allocation to support growth and reproduction. For instance, studies in poplar have used ¹³CO₂ tracer experiments to show that changes in polar auxin transport can alter source-to-sink carbon partitioning, with higher ¹³C enrichment observed in sink tissues under certain conditions. oup.com

Impact of Environmental Stress on Carbon Metabolism

Plants constantly face environmental stresses such as drought, heat, and nutrient limitations, which significantly impact their carbon metabolism. ¹³CO₂ labeling is a valuable tool for investigating how these stresses alter carbon assimilation, allocation, and utilization. frontiersin.orgusda.gov

Genetic Modifications and Carbon Metabolism in Engineered Plants

Genetic engineering offers the potential to improve crop yields and resilience by modifying plant carbon metabolism. ¹³CO₂ labeling is an essential tool for assessing the metabolic consequences of such genetic modifications. osti.govnih.gov

By comparing carbon fluxes in genetically modified plants to their wild-type counterparts, scientists can determine whether the intended metabolic changes have been achieved and identify any unintended effects. For example, in rice engineered to overexpress maize phosphoenolpyruvate (B93156) carboxylase (PEPC), a key enzyme in C₄ photosynthesis, ¹³CO₂ exchange measurements revealed that the transgenic plants had a higher contribution of PEPC to leaf carbon metabolism in both light and dark conditions. nih.govd-nb.info This type of research is crucial for guiding the rational metabolic engineering of plants for increased productivity. osti.gov Furthermore, studies on genetically engineered Arabidopsis and rice overexpressing the EPSPS gene have suggested the potential for increased CO₂ consumption. researchgate.net

Microbial Ecology and Biogeochemical Cycling

¹³CO₂ is an invaluable tool for tracing carbon flow through microbial communities and understanding their role in ecosystem-level processes. Stable Isotope Probing (SIP) with ¹³CO₂ allows researchers to identify which microorganisms are actively consuming plant-derived carbon and how they respond to environmental changes. wikipedia.org

Plants release a significant portion of their photosynthetically fixed carbon into the soil through their roots, an area known as the rhizosphere. frontiersin.org This process, called rhizodeposition, provides a crucial carbon source for soil microorganisms. frontiersin.org By growing plants in an atmosphere containing ¹³CO₂, researchers can label the photosynthates and trace their path from the plant to the microbial communities in the rhizosphere. frontiersin.orgresearchgate.net

This ¹³CO₂ pulse-labeling technique has been used to study the flow of carbon in various plant-soil systems. biorxiv.org For instance, in grassland turfs, the assimilation of ¹³C-labeled carbon from root exudates into the soil microbial community was tracked under different moisture conditions. researchgate.netnih.gov In another study, the presence of arbuscular mycorrhizal fungi (AMF) was shown to alter the net ¹³C investment into the decomposer community. biorxiv.org The technique involves exposing plants to ¹³CO₂ and then analyzing soil components, such as microbial biomass or specific biomarkers like phospholipid fatty acids (PLFAs), DNA, and RNA, for ¹³C enrichment. frontiersin.orgnih.gov This allows for the quantification of carbon flow and reveals how factors like plant-fungal associations and substrate type influence this critical ecosystem process. biorxiv.org

Stable Isotope Probing (SIP) is a powerful technique that links microbial identity to metabolic function. wikipedia.orgnih.gov When ¹³CO₂ is used to label plant photosynthates, the ¹³C is incorporated into the biomass (DNA, RNA, proteins) of microorganisms that consume these plant-derived compounds. frontiersin.org By separating the "heavy" ¹³C-labeled biomarkers from the "light" ¹²C-unlabeled ones using density gradient ultracentrifugation, researchers can identify the active members of the microbial community involved in carbon cycling. wikipedia.org

Several variations of the SIP technique have been employed:

DNA-SIP and RNA-SIP : These methods have been used to identify the microbial taxa that assimilate ¹³C in the rhizosphere by sequencing the labeled nucleic acids. frontiersin.orgresearchgate.net For example, studies have identified prokaryotic communities that actively metabolize crop residues produced under elevated CO₂ conditions. frontiersin.org

Proteomic-SIP (Prot-SIP) : This approach identifies ¹³C-labeled proteins synthesized by the microbial consumers. frontiersin.orgosti.gov Combined with metagenomics, Prot-SIP can reconstruct the genomes of the active microorganisms and reveal their metabolic capabilities. frontiersin.orgosti.gov For example, this method identified specific rhizosphere microorganisms in association with maize, wheat, and Arabidopsis thaliana that were actively assimilating plant-derived carbon. frontiersin.org These active microbes possessed genes for metabolizing carbohydrates and amino acids, which are common in root exudates. frontiersin.org

The following table summarizes findings from a study using Prot-SIP to identify ¹³C-labeled microorganisms in the rhizosphere of plants grown under a ¹³CO₂ atmosphere.

Microbial communities are central to the global carbon cycle, and their response to climate and land-use change can significantly impact whether soils act as a net source or sink of CO₂. weebly.comnih.gov Using ¹³C-labeled substrates, including those derived from ¹³CO₂-labeled plants, allows scientists to investigate how environmental changes affect microbial carbon processing. researchgate.net

Studies have shown that land-use intensification can alter microbial community structure and function, with consequences for carbon use efficiency (CUE), which is the proportion of consumed carbon that is converted into microbial biomass versus being respired. researchgate.net In one study comparing land-use intensity across different soil pH levels, ¹³C incorporation into microbial biomass increased with intensification in low pH soils but decreased in high pH soils. researchgate.netbiorxiv.org This suggests that the microbial response to land-use change is context-dependent and can lead to opposing effects on carbon cycling. researchgate.net

Climate change factors, such as increased drought frequency, also impact microbial activity. weebly.com Experiments using ¹³CO₂ labeling can quantify how drought affects the flow of carbon from plants to microbes and subsequent microbial respiration. weebly.com For example, research has shown that moisture levels affect the assimilation of ¹³C-labeled exudate carbon into the soil microbial community, with enrichment primarily observed in continuously wetted conditions. nih.gov Understanding these responses is critical for predicting how soil carbon storage will change in the future. weebly.comnih.gov

Carbon Sequestration and Emissions in Soil Ecosystems

Carbon-13 labeled carbon dioxide (¹³CO₂) serves as a critical tracer for investigating carbon cycling and sequestration in soil ecosystems. By introducing ¹³CO₂ into a controlled environment, researchers can track the movement of newly photosynthesized carbon from plants into the soil and its subsequent fate. This technique, known as stable isotope probing (SIP), allows for the identification of microorganisms actively consuming recent plant-derived carbon. wikipedia.orgfrontiersin.org

Key Research Findings:

Tracking Carbon Flow: ¹³CO₂ pulse labeling enables the tracing of carbon from the atmosphere, through the plant, and into the soil microbiome. ulisboa.ptd-nb.info This helps in understanding the pathways of carbon allocation and the contribution of different plant species to soil organic matter. d-nb.info For instance, studies have used this method to compare carbon fixation and allocation in different catch crop systems, revealing that higher plant diversity can lead to greater carbon fixation. ulisboa.pt

Microbial Assimilation: By analyzing ¹³C enrichment in microbial biomarkers like phospholipid fatty acids (PLFAs), DNA, and RNA, scientists can pinpoint which microbial communities are responsible for metabolizing plant-derived carbon. frontiersin.orgfrontiersin.orgasm.org This provides insights into the structure and function of the soil food web. iau.ir For example, research has shown that different microbial communities are responsible for decomposing soybean residues produced under ambient versus elevated CO₂ concentrations. frontiersin.org

Decomposition and Respiration: The rate of ¹³CO₂ respired from the soil after labeling provides a direct measure of the decomposition of newly added organic matter. asm.org This information is crucial for modeling soil carbon turnover and predicting how soil carbon stocks might change in response to environmental shifts. Studies have shown that even at subzero temperatures, microorganisms continue to metabolize substrates like glucose, though at reduced rates, indicating their adaptation to cold environments. frontiersin.org

| Experimental Approach | Key Measurement | Primary Research Question Addressed | Example Finding |

|---|---|---|---|

| ¹³CO₂ Pulse Labeling | ¹³C enrichment in plant tissues, soil, and microbial biomass | How is newly fixed carbon allocated within the plant-soil system? | Higher plant diversity in catch crops led to significantly higher Net Ecosystem Production and carbon fixation. ulisboa.pt |

| Stable Isotope Probing (SIP) with ¹³CO₂ | ¹³C incorporation into microbial DNA, RNA, or PLFAs | Which microorganisms are actively consuming recent plant photosynthates? | Distinct prokaryotic communities metabolized soybean residues produced under ambient vs. elevated CO₂. frontiersin.org |

| Respiration Monitoring | Rate of ¹³CO₂ efflux from soil | What is the turnover rate of recently assimilated carbon in the soil? | Rapid metabolism of labeled phenol (B47542) by native soil microorganisms was confirmed by measuring respired ¹³CO₂. asm.org |

Mechanisms of Carbon Dioxide Fixation by Microorganisms

The use of ¹³CO₂ as a tracer is fundamental to elucidating the diverse mechanisms by which microorganisms fix atmospheric carbon dioxide. This is particularly important for understanding both autotrophic and mixotrophic metabolism.

Key Research Findings:

Identifying Active Pathways: By supplying ¹³CO₂ alongside other non-labeled carbon sources, researchers can determine the activity of different carbon fixation pathways. For example, in mixotrophic organisms, if the Calvin-Benson-Bassham cycle is active, there will be a dilution of the ¹³C label in certain amino acids like serine and histidine compared to others. nih.gov This method helps to quantify the relative contribution of CO₂ fixation when organic carbon sources are also available. nih.gov

Anaplerotic Reactions: ¹³CO₂ can be used to probe anaplerotic pathways, which are crucial for replenishing intermediates in central metabolic cycles. For instance, the activity of the pathway converting phosphoenolpyruvate (PEP) and CO₂ to oxaloacetate can be confirmed by observing significant ¹³C enrichment in aspartate when cells are fed ¹³CO₂ and a non-labeled carbon source. nih.govnih.gov

Stable Isotope Probing (SIP): SIP techniques utilizing ¹³CO₂ are powerful for identifying which specific microorganisms in a complex community are fixing CO₂. wikipedia.org By tracking the incorporation of ¹³C into cellular biomarkers like DNA, researchers can identify the active autotrophs. wikipedia.org Proteomic SIP, a more advanced technique, can even identify the specific proteins synthesized by these organisms, providing a deeper functional understanding. frontiersin.org

Metabolic Flux Analysis (MFA): ¹³C-MFA is a quantitative method that uses the distribution of ¹³C isotopomers in metabolites to calculate the rates (fluxes) of metabolic pathways. royalsocietypublishing.orgnih.gov In phototrophic bacteria, for instance, ¹³C-MFA has been used to show that the Calvin-Benson cycle and hydrogen production are competing pathways for reducing equivalents. royalsocietypublishing.org

| Methodology | Tracer Strategy | Metabolic Process Investigated | Key Finding |

|---|---|---|---|

| ¹³C-Assisted Metabolism Analysis | ¹³CO₂ with non-labeled organic substrates | Mixotrophic CO₂ fixation (e.g., Calvin Cycle) | Dilution of ¹³C in serine and histidine indicates a functional Calvin Cycle. nih.gov |

| ¹³C-Assisted Metabolism Analysis | ¹³CO₂ with non-labeled substrates (e.g., glycerol) | Anaplerotic CO₂ fixation (e.g., PEP to oxaloacetate) | Enrichment of ¹³C in aspartate confirms pathway activity. nih.gov |

| Stable Isotope Probing (SIP) | ¹³CO₂ as the primary labeled substrate | Identification of autotrophic microorganisms | Separation of ¹³C-labeled DNA from ¹²C-DNA identifies active photosynthesizers. wikipedia.org |

| ¹³C Metabolic Flux Analysis (MFA) | ¹³CO₂ pulse-chase experiments | Quantification of pathway fluxes | Revealed competition for reducing equivalents between the Calvin Cycle and H₂ production in phototrophic bacteria. royalsocietypublishing.org |

Metabolic Research in Non-Human Biological Systems

Carbon-13 labeled tracers, including ¹³CO₂, are invaluable for studying metabolism in animal models, offering a safe, non-radioactive method to track the fate of nutrients and understand metabolic pathways in detail. oup.comnih.gov

Rate of Appearance (RaCO₂) Studies

The rate of appearance of ¹³CO₂ (RaCO₂) in breath or blood is a key metric used to quantify the oxidation rate of ¹³C-labeled substrates. ontosight.ai This technique involves administering a ¹³C-labeled compound and measuring the subsequent production of ¹³CO₂.

Key Research Findings:

Correction Factor: Since CO₂ produced from substrate oxidation enters the body's bicarbonate pool before being exhaled, not all of the produced ¹³CO₂ is immediately expired. scielo.br Therefore, a correction factor is needed to accurately calculate the oxidation rate of a substrate. This factor is determined by infusing NaH¹³CO₃ and measuring the recovery of ¹³CO₂ in expired air. scielo.brnih.gov